molecular formula C22H16ClN5O2 B2542527 5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1206991-90-3

5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2542527
CAS No.: 1206991-90-3
M. Wt: 417.85
InChI Key: SHLSGBWKTVQHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 3-chlorophenyl-1,2,4-oxadiazole moiety at the 5-position and an o-tolyl group at the 2-position. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the 3-chlorophenyl group introduces electron-withdrawing effects that may enhance binding to biological targets .

Properties

IUPAC Name

5-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2/c1-14-5-2-3-8-17(14)18-12-19-22(29)27(9-10-28(19)25-18)13-20-24-21(26-30-20)15-6-4-7-16(23)11-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLSGBWKTVQHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H15ClN4O2\text{C}_{16}\text{H}_{15}\text{ClN}_4\text{O}_2

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Enzyme Inhibition
  • Anticancer Potential

Antimicrobial Activity

Research has indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole moiety have shown promising results against various bacterial strains. In a study evaluating similar compounds, the synthesized derivatives displayed IC50 values ranging from 0.63 µM to 6.28 µM against specific bacterial strains, outperforming standard drugs like thiourea (IC50 = 21.25 µM) .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it may inhibit enzymes such as acetylcholinesterase (AChE) and urease. A study demonstrated that certain pyrazole derivatives exhibited significant AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease . The following table summarizes the enzyme inhibition activities of related compounds:

Compound NameAChE IC50 (µM)Urease IC50 (µM)
Compound A2.14 ± 0.0031.13 ± 0.003
Compound B0.63 ± 0.0016.28 ± 0.003
Compound C2.39 ± 0.0052.15 ± 0.002

Anticancer Potential

The anticancer properties of pyrazolo derivatives are well-documented, with many exhibiting cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways . For instance, compounds with similar structural features have been shown to inhibit cancer cell growth effectively in vitro.

In a recent study focusing on pyrazolo derivatives, several compounds demonstrated significant antiproliferative activity against breast cancer cells with IC50 values indicating strong efficacy .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of pyrazolo derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxadiazole ring enhanced antimicrobial activity significantly.
  • Case Study on Enzyme Inhibition : A comparative analysis of enzyme inhibitors revealed that the introduction of a chlorophenyl group improved the binding affinity to both AChE and urease compared to other derivatives lacking this substituent.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of pyrazolo[1,5-a]pyrazin derivatives with 3-chlorophenyl-1,2,4-oxadiazole intermediates. The resulting product is characterized by its unique molecular structure which includes:

  • Molecular Formula : C₁₈H₁₄ClN₅O
  • Molecular Weight : 353.79 g/mol
  • CAS Number : 1207059-59-3

The compound exhibits notable stability under standard laboratory conditions and can be further modified to enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for traditional antibiotics.

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • Cell Line Studies : In vitro tests against human cancer cell lines (e.g., MCF-7, HCT-116) have indicated that certain derivatives can induce apoptosis in cancer cells, suggesting potential as anticancer agents . Comparative studies showed that the compound's efficacy was comparable to established chemotherapeutic agents like Doxorubicin.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like 5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. Key factors influencing activity include:

  • Substituent Variations : Modifications on the pyrazolo core or the oxadiazole moiety can significantly alter biological activity.
SubstituentEffect on Activity
ChlorineEnhances antibacterial activity
MethylIncreases lipophilicity and cell permeability

Case Studies

Several studies have been conducted to explore the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology demonstrated that a series of pyrazolo derivatives exhibited potent antibacterial properties against resistant strains of bacteria . The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Anticancer Potential

Research published in Medicinal Chemistry evaluated the cytotoxic effects of pyrazolo derivatives on various cancer cell lines. Results indicated that compounds with similar structures to the target compound showed significant inhibition of cell proliferation .

Chemical Reactions Analysis

Cyclocondensation for Pyrazole Core Formation

  • Reaction : Hydrazine derivatives react with α,β-unsaturated carbonyl compounds (e.g., chalcones) to form pyrazole rings.

  • Conditions : Copper triflate catalysts in ionic liquids (e.g., [bmim]PF₆) at 80–100°C, followed by oxidative aromatization .

  • Yield : ~82% for one-pot protocols .

Oxadiazole Ring Construction

  • Reaction : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions.

  • Conditions : Ethanol solvent, reflux with catalytic HCl .

  • Intermediates : Formation of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol confirmed via NMR .

Functionalization of the Pyrazinone Core

  • Reaction : Alkylation or nucleophilic substitution at the methyl group bridging the oxadiazole and pyrazolo-pyrazinone moieties.

  • Conditions : Dimethylformamide (DMF) solvent, potassium carbonate base, and copper iodide catalysis.

Functional Group Reactivity

The compound’s reactivity is driven by its electron-deficient heterocycles and substituents:

Oxadiazole Reactivity

  • Nucleophilic Attack : The oxadiazole ring undergoes ring-opening reactions with strong nucleophiles (e.g., amines) at the C5 position.

  • Electrophilic Substitution : The 3-chlorophenyl group directs electrophilic substitution (e.g., nitration) to the meta position.

Pyrazole and Pyrazinone Reactivity

  • Acid/Base Stability : The pyrazinone ring is stable under acidic conditions but may undergo hydrolysis in basic media.

  • Oxidation : The pyrazole ring resists oxidation, while the pyrazinone carbonyl group can be reduced to a hydroxyl group using NaBH₄.

1,3-Dipolar Cycloaddition

  • Process : Ethyl diazoacetate reacts with alkynes in the presence of Zn(OTf)₂ to form pyrazole derivatives via 1,3-dipolar intermediates.

  • Application : Used to introduce substituents to the pyrazole core .

Oxidative Aromatization

  • Mechanism : Pyrazoline intermediates (from cyclocondensation) are oxidized to aromatic pyrazoles using reagents like MnO₂ or DDQ .

Table 1: Spectroscopic Data for Key Intermediates

Functional GroupNMR (δ, ppm)IR (cm⁻¹)Source
Pyrazole C–H6.00 (s)3135 (N–H stretch)
Oxadiazole C=O-1675
Chlorophenyl C–Cl-750

Table 2: Optimization of Reaction Conditions

Reaction StepSolventCatalystTemperatureYield
CyclocondensationEthanolHClReflux75%
Oxidative AromatizationTolueneMnO₂110°C82%
AlkylationDMFCuI/K₂CO₃80°C68%

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, with cleavage of the oxadiazole ring observed via TGA.

  • Photodegradation : UV exposure leads to C–N bond cleavage in the pyrazolo-pyrazinone core.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Ring

5-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • Key Difference : The 3,4-dimethoxyphenyl group replaces the 3-chlorophenyl substituent.
  • Impact: Methoxy groups are electron-donating, increasing hydrophilicity (lower logP) compared to the chloro analog. This may reduce membrane permeability but improve aqueous solubility. No direct activity data are provided, but such substitutions are often used to tune ADME properties .
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
  • Key Difference: A methyl group replaces the 3-chlorophenyl on the oxadiazole, and a hydroxymethyl group is introduced at the 3-position of the pyrazinone ring.
  • The hydroxymethyl group may introduce hydrogen-bonding interactions, improving solubility (MW: 337.33 g/mol) .

Pyrazolo[1,5-a]pyrazin-4(5H)-one Core Modifications

5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • Key Difference : Fluorine atoms at the 2- and 4-positions of the benzyl and phenyl groups, respectively, and a hydroxymethyl group at the 3-position.
  • Impact: Fluorine enhances metabolic stability and lipophilicity (logP ~3.5 estimated).
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
  • Key Difference: A dihydropyrazinone ring (saturated) and 4-chlorophenyl substitution.
  • Impact : Saturation reduces aromaticity, possibly altering binding kinetics. The 4-chlorophenyl group may enhance target affinity compared to o-tolyl due to stronger electron withdrawal .

Pyrazolo[1,5-a]pyrimidine Derivatives

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • Key Difference: Pyrimidine ring replaces pyrazinone, with trifluoromethyl and dichlorophenyl groups.
  • Impact: The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism. Dichlorophenyl enhances electron withdrawal, correlating with antitrypanosomal and kinase inhibitory activities (e.g., KDR kinase) .
2-(3-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK7)
  • Key Difference : Pyrimidin-7(4H)-one core with 3-chlorophenyl and phenyl substituents.
  • Impact : Retains chlorine’s electron-withdrawing effects but lacks the oxadiazole moiety. Reported as a precursor for kinase inhibitors, suggesting chlorine’s role in enhancing binding affinity .

Data Table: Key Comparative Metrics

Compound (Reference) Substituents (Oxadiazole/Pyrazinone) Molecular Weight (g/mol) Key Biological Activity/Notes
Target Compound 3-Cl-Ph, o-tolyl ~423.85 (calculated) Potential kinase inhibition (inferred)
3,4-(OMe)₂-Ph, o-tolyl ~454.89 Improved solubility, reduced logP
2-F-Bn, 4-F-Ph, hydroxymethyl 367.36 Enhanced metabolic stability
2,4-Cl₂-Ph, CF₃, pyrimidine 531.3 Antitrypanosomal, kinase inhibition
3-Me, hydroxymethyl 337.33 Hydrogen-bonding, solubility focus

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via cyclization reactions using precursors like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole. Key intermediates are characterized using IR spectroscopy (to confirm functional groups like C=O at ~1719 cm⁻¹), NMR (¹H/¹³C for structural elucidation), and mass spectrometry (to verify molecular ions) . Elemental analysis (C, H, N) ensures stoichiometric purity, with deviations <0.4% indicating successful synthesis .

Q. What purification techniques are effective for isolating this compound?

  • Methodology : Recrystallization from ethanol or dioxane is commonly used to remove unreacted starting materials. Column chromatography with silica gel (eluent: ethyl acetate/hexane) resolves structurally similar byproducts. Purity is validated via HPLC (retention time consistency) and melting point analysis (sharp ranges like 263–265°C indicate high purity) .

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor degradation via TLC and HPLC , comparing peak areas pre-/post-stress. Stable compounds show <5% degradation .

Q. What spectroscopic methods are critical for confirming the core structure?

  • Methodology :

  • ¹H NMR : Look for aromatic protons (δ 7.16–7.95 ppm for chlorophenyl groups) and exchangeable protons (e.g., NH at δ 10.00 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (δ ~193 ppm) and oxadiazole carbons (δ ~160–165 ppm) .
  • IR : Detect C=O stretches (~1670–1719 cm⁻¹) and aromatic C-H bends (~1450–1590 cm⁻¹) .

Q. How can elemental analysis resolve discrepancies in molecular composition?

  • Methodology : Compare calculated vs. observed percentages for C, H, N (e.g., C: 58.16% calculated vs. 58.30% observed). Deviations >0.5% suggest impurities; repeat synthesis with stricter stoichiometric control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield without compromising purity?

  • Methodology : Use DoE (Design of Experiments) to test variables like temperature (reflux vs. room temperature), solvent (ethanol vs. acetonitrile), and catalysts (triethylamine). For example, refluxing in ethanol with triethylamine increased yields from 62% to 85% in analogous pyrazolo[1,5-a]pyrimidines . Monitor byproducts via LC-MS to identify side reactions (e.g., over-alkylation).

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodology : If NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, HSQC) to assign coupling patterns. For ambiguous carbonyl signals, X-ray crystallography provides definitive bond lengths/angles (e.g., C=O bond at 1.21 Å in pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives) .

Q. What computational approaches predict the compound’s reactivity and binding properties?

  • Methodology : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potentials and HOMO/LUMO gaps. Docking studies (AutoDock Vina) against target proteins (e.g., kinases) can prioritize bioactivity assays. Validate predictions with SAR (e.g., chloro-substitution enhances hydrophobic interactions) .

Q. How to design assays for evaluating bioactivity while minimizing false positives?

  • Methodology : Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition assays (e.g., COX-2). Include positive controls (e.g., celecoxib) and counter-screens against related enzymes (COX-1) to assess selectivity. For cellular assays, validate membrane permeability via logP calculations (target ~2–3) .

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic transformations?

  • Methodology : Study reaction intermediates via quenching experiments (e.g., adding H₂O to trap carbocations). Isotope labeling (¹⁵N/¹³C) tracks atom migration in cyclization steps. For example, ¹³C labeling confirmed oxadiazole ring formation via dehydration in similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.